(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate
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Overview
Description
(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate typically involves the reaction of 4-fluorobenzyl chloride with 2-methylquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: A precursor in the synthesis of various quinoline derivatives.
Uniqueness
(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can enhance its biological activity and stability. The ester linkage also provides a site for further chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H14FNO2 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C18H14FNO2/c1-12-10-16(15-4-2-3-5-17(15)20-12)18(21)22-11-13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |
InChI Key |
AUTITSJRBBXONI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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